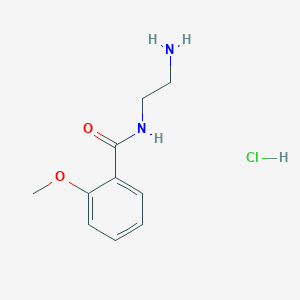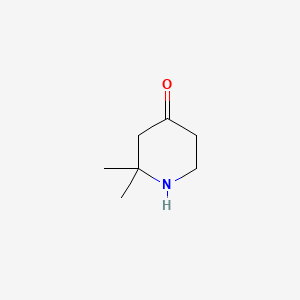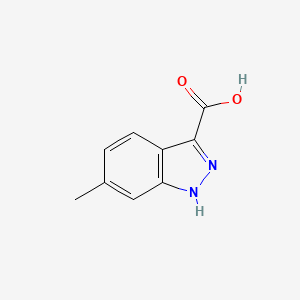
6-methyl-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
“6-methyl-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of indazole, a type of nitrogen-containing heterocycle . Indazole derivatives have been incorporated in the synthesis of drugs and have exhibited biological properties such as antihypertensives, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methyl group at the 6th position of the indazole ring and a carboxylic acid group at the 3rd position . The InChI code for this compound is 1S/C9H8N2O2 .Chemical Reactions Analysis
Indazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions . They can also undergo intramolecular amination to afford 3-substituted indazoles .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 176.17 .Wissenschaftliche Forschungsanwendungen
Antispermatogenic Agents
A study by Corsi and Palazzo (1976) explored the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, which included derivatives similar to 6-methyl-1H-indazole-3-carboxylic acid. These compounds showed potent antispermatogenic activity, indicating their potential use in fertility control or contraceptive research (Corsi & Palazzo, 1976).
Enthalpy of Formation Studies
Orozco-Guareño et al. (2019) reported the molar standard enthalpy of formation for various indazole derivatives, including 1H-indazole-3-carboxylic acid and related compounds. This research is crucial for understanding the thermochemical properties of these compounds, which can be applied in various scientific contexts, such as material science and chemical engineering (Orozco-Guareño et al., 2019).
Novel Derivatives Synthesis
A paper by Bistocchi et al. (1981) described the synthesis of various derivatives of ethyl-1H-indazole-3-carboxylate. Some of these derivatives showed promising antiarthritic effects at doses lower than toxic levels, suggesting potential therapeutic applications (Bistocchi et al., 1981).
Structural Analysis and Synthesis
Murugavel et al. (2010) synthesized a new series of tetrahydro-1H-indazole derivatives and conducted structural analysis through various spectroscopic techniques. Understanding the structure and synthesis methods of such derivatives is valuable for the development of new compounds in pharmaceutical and chemical research (Murugavel et al., 2010).
Anticancer Agent Research
A study by Molinari et al. (2015) focused on 1H-benzo[f]indazole-4,9-dione derivatives conjugated with amino acids, exhibiting significant antiproliferative activity against certain cancer cell lines. This suggests potential applications in developing new anticancer agents (Molinari et al., 2015).
Crystal Structure Studies
Hu Yong-zhou (2008) conducted a study on the crystal structure of a related compound, providing insights into the structural properties of these types of molecules. This knowledge is critical for the rational design of new materials and drugs (Hu Yong-zhou, 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Methyl-1H-Indazole-3-Carboxylic Acid, like other indazole derivatives, has been found to exhibit a wide range of biological activities Indazole derivatives have been reported to interact with various targets such ascyclo-oxygenase-2 (COX-2) , and they have shown to inhibit cell growth in certain cancer cell lines .
Mode of Action
Indazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
Indazole derivatives, including this compound, are known to affect various biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indazole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biochemische Analyse
Biochemical Properties
6-Methyl-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Moreover, this compound affects gene expression by modulating transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA and RNA, affecting gene transcription and translation processes . Furthermore, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby influencing cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
6-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCNJOQYWBJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)
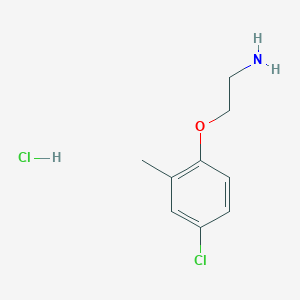

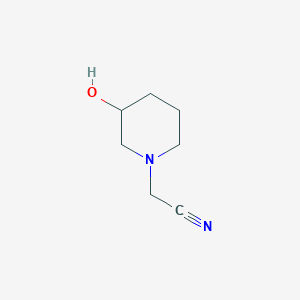

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
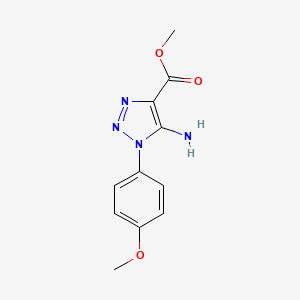
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)

